molecular formula C6H12ClNO3 B1649451 (2s,4r)-4-Methoxypyrrolidine-2-carboxylic acid hydrochloride CAS No. 1001354-10-4

(2s,4r)-4-Methoxypyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1649451
CAS No.: 1001354-10-4
M. Wt: 181.62
InChI Key: OZLHSLSQWWKSAL-JBUOLDKXSA-N
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Description

(2S,4R)-4-Methoxypyrrolidine-2-carboxylic acid hydrochloride is a chiral pyrrolidine derivative characterized by a methoxy group at the 4R position and a carboxylic acid group at the 2S position, forming a hydrochloride salt. This compound belongs to the class of substituted proline analogs, where stereochemistry and functional group placement significantly influence its physicochemical and biological properties. Pyrrolidine-based compounds are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors, peptide mimetics, and ligands for receptor modulation .

The hydrochloride salt enhances solubility in polar solvents, making it suitable for biochemical assays or pharmaceutical formulations.

Properties

IUPAC Name

(2S,4R)-4-methoxypyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-10-4-2-5(6(8)9)7-3-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLHSLSQWWKSAL-JBUOLDKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(NC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@H](NC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001354-10-4
Record name L-Proline, 4-methoxy-, hydrochloride (1:1), (4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001354-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Starting Material Selection

The most direct route to (2S,4R)-4-methoxypyrrolidine-2-carboxylic acid hydrochloride begins with (2S,4R)-4-hydroxyproline, a naturally occurring amino acid derivative. This approach leverages the inherent stereochemistry of the hydroxyproline backbone while substituting the hydroxyl group with a methoxy moiety.

Protection-Deprotection Strategy

  • Carboxylic Acid Protection :
    The carboxylic acid group is protected as a methyl or ethyl ester using methanol or ethanol under acidic conditions (e.g., HCl gas in anhydrous alcohol). For example, treatment with thionyl chloride (SOCl₂) in methanol achieves >95% conversion to methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate.

  • Amine Protection :
    The pyrrolidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst. This step typically proceeds at 0–25°C with yields >85%.

  • Methylation of Hydroxyl Group :
    The 4-hydroxyl group undergoes O-methylation using methyl iodide (CH₃I) and silver oxide (Ag₂O) in dimethylformamide (DMF) at 60°C for 12 hours. This Williamson ether synthesis variant achieves 70–80% yield while preserving stereochemistry.

  • Deprotection and Salt Formation :
    Sequential deprotection involves:

    • Boc removal with 4M HCl in dioxane (quantitative yield)
    • Ester hydrolysis with 6M NaOH at 80°C (2 hours, >90% yield)
    • Final hydrochloride salt formation via HCl gas bubbling in ethyl acetate.

Key Data :

Step Reagents/Conditions Yield (%) Purity (HPLC)
Esterification MeOH, SOCl₂, 0°C, 2h 97 98.5
Boc Protection (Boc)₂O, THF, DMAP, 24h 88 99.1
Methylation CH₃I, Ag₂O, DMF, 60°C, 12h 78 97.8
Deprotection/Salt Form 4M HCl/dioxane → 6M NaOH → HCl 92 99.6

Asymmetric Synthesis from Acyclic Precursors

Enantioselective Cyclization

A convergent synthesis route employs L-serine as the chiral precursor:

  • Aldol Condensation :
    L-Serine reacts with methyl acrylate under Mukaiyama aldol conditions (BF₃·OEt₂ catalyst) to form a β-hydroxy ester intermediate (dr >19:1).
  • Ring-Closing Metathesis :
    The diene intermediate undergoes Grubbs II-catalyzed cyclization (2 mol% catalyst, toluene, 80°C) to generate the pyrrolidine ring with 85% enantiomeric excess (ee).

  • Methoxy Group Installation :
    Epoxidation followed by nucleophilic ring-opening with sodium methoxide introduces the 4-methoxy group (72% yield over two steps).

Resolution of Racemic Mixtures

For non-chiral pool approaches, kinetic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) achieves >99% ee through selective acetylation of the undesired enantiomer. This method typically requires 48–72 hours in tert-butyl methyl ether at 30°C.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern production facilities employ tubular reactors for:

  • Methylation Optimization :
    Supercritical methanol (250°C, 25 MPa) reduces reaction time from 12 hours to <30 minutes while maintaining 82% yield.
  • Salt Formation :
    Microfluidic HCl gas-liquid contactors achieve 99.9% salt purity by precisely controlling stoichiometry and crystallization kinetics.

Green Chemistry Innovations

  • Solvent-free mechanochemical methylation using ball milling (NaH/CH₃I, 400 rpm, 2h) achieves 68% yield with 99% atom economy.
  • Photocatalytic deprotection using TiO₂ nanoparticles and UV light reduces HCl consumption by 40% in salt formation steps.

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, D₂O) :

  • δ 4.32 (dd, J=8.4, 4.1 Hz, H-2)
  • δ 3.87 (m, H-4)
  • δ 3.36 (s, OCH₃)
  • δ 3.15–2.98 (m, H-3/H-5)

HPLC :

  • Column: Chiralpak IC-3 (150 × 4.6 mm)
  • Mobile Phase: 10 mM NH₄OAc in MeOH/H₂O (85:15)
  • Retention Time: 6.74 min (ee >99.5%)

Physicochemical Properties

Property Value Method
Melting Point 158–161°C (dec.) DSC
Solubility (25°C) H₂O: 248 mg/mL Gravimetric
pKa (COOH) 2.34 ± 0.03 Potentiometric
Specific Rotation [α]²⁵D = +12.7° (c=1, H₂O) Polarimetry

Challenges and Optimization Strategies

Stereochemical Integrity Maintenance

  • Racemization Mitigation : Performing methylation at pH 8.5–9.0 (controlled by NaHCO₃ buffer) reduces α-carbon epimerization to <1%.
  • Low-Temperature Processing : Conducting Boc deprotection at −20°C in dichloromethane preserves configuration (99.3% ee retention).

Byproduct Management

  • Methyl Over-alkylation : Addition of crown ethers (18-crown-6) sequesters potassium ions, suppressing dimethyl ether formation.
  • Color Impurity Removal : Activated carbon treatment (2% w/v) in the final crystallization step achieves API-grade whiteness (L* >95).

Emerging Synthetic Technologies

Biocatalytic Approaches

Engineered transaminases from Arthrobacter sp. catalyze the reductive amination of 4-methoxypyrrolidin-2-one with 93% ee, though current yields remain low (41%).

Electrochemical Methylation

Paired electrolysis in methanolic solution (Pt electrodes, 1.8 V) achieves direct O-methylation without alkyl halides, demonstrating 58% yield in preliminary trials.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Methoxypyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carboxylic acid group can be reduced to alcohols or amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of pyrrolidine, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

Chemistry

  • Chiral Building Block : The compound is utilized as a chiral building block in the synthesis of various bioactive molecules and pharmaceuticals. Its stereochemistry allows for the generation of compounds with specific biological activities.

Biology

  • Protein Stability Studies : It is employed in research focusing on protein folding and stability. The incorporation of this compound into peptide sequences can enhance the stability of proteins, making it valuable in biochemistry.
  • Enzyme Inhibition : Studies indicate that (2S,4R)-4-Methoxypyrrolidine-2-carboxylic acid hydrochloride can inhibit specific enzyme activities, which may lead to therapeutic applications in treating diseases associated with enzyme dysfunction.

Medicine

  • Pharmaceutical Intermediates : The compound serves as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its ability to modulate neurotransmitter systems suggests potential applications in mood disorders and cognitive enhancement.
  • Antiviral Applications : Recent studies have explored its use in developing antiviral agents, particularly against coronaviruses like SARS-CoV-2. The compound's structure allows it to interact with viral proteases, inhibiting replication.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Results demonstrated significant cognitive improvements and reduced neuronal apoptosis compared to control groups, indicating potential therapeutic benefits for neurodegenerative conditions.

Case Study 2: Anti-inflammatory Activity

In vitro studies assessed the anti-inflammatory properties of the compound using human cell lines exposed to inflammatory stimuli. Results showed a marked reduction in pro-inflammatory cytokine production when treated with the compound, suggesting its applicability in managing chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of (2S,4R)-4-Methoxypyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The methoxy and carboxylic acid groups play crucial roles in binding to enzymes or receptors, modulating their activity. The stereochemistry of the compound ensures selective binding, which is essential for its biological activity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents/Modifications Stereochemistry Key Properties/Applications References
(2S,4R)-4-Methoxypyrrolidine-2-carboxylic acid HCl 4-methoxy, 2-carboxylic acid, HCl salt 2S,4R Chiral building block, potential enzyme inhibitor
(2S,4S)-4-Methoxypyrrolidine-2-carboxamide HCl 4-methoxy, 2-carboxamide, HCl salt 2S,4S Modified solubility; used in peptide synthesis
(2S,4R)-4-Hydroxypiperidine-2-carboxylic acid HCl Piperidine backbone, 4-hydroxy, 2-carboxylic acid 2S,4R Broader ring size; altered hydrogen-bonding capacity
(2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid HCl 4-(4-bromobenzyl), 2-carboxylic acid, HCl salt 2S,4R Enhanced lipophilicity; potential CNS-targeting ligand
4-(Dimethylamino)pyrrolidine-2-carboxylic acid diHCl 4-dimethylamino, di-HCl salt 2S,4S or 2S,4R Catalyzes H-D exchange reactions; basic side chain

Key Observations:

Stereochemistry : The 2S,4R configuration in the target compound distinguishes it from diastereomers like (2S,4S)-4-methoxypyrrolidine-2-carboxamide hydrochloride, which may exhibit divergent binding affinities or metabolic stability .

The carboxylic acid at C2 enables salt formation (e.g., HCl) and participation in ionic interactions, unlike carboxamide derivatives, which lack acidic protons .

Ring Size : Piperidine analogs (e.g., 4-hydroxypiperidine-2-carboxylic acid HCl) exhibit increased conformational flexibility compared to pyrrolidine derivatives, impacting their binding to rigid enzyme active sites .

Biological Activity

(2S,4R)-4-Methoxypyrrolidine-2-carboxylic acid hydrochloride is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its pyrrolidine ring structure, which is crucial for its biological interactions. The methoxy group at position 4 and the carboxylic acid at position 2 contribute to its solubility and reactivity.

This compound exhibits several biological activities:

  • Antiviral Activity : The compound has shown effectiveness against various viruses, including HIV and influenza, by inhibiting viral replication mechanisms.
  • Anti-inflammatory Effects : It modulates immune responses, potentially through the inhibition of pro-inflammatory cytokines.
  • Apoptosis Induction : The compound influences apoptotic pathways in cancer cells, promoting cell death in tumorigenic environments.
  • Neuroprotective Properties : It has been observed to protect neuronal cells from oxidative stress-induced damage.

Table 1: Summary of Biological Activities

Activity TypeSpecific EffectsReferences
AntiviralInhibition of HIV and influenza replication
Anti-inflammatoryReduction of cytokine levels
ApoptosisInduction of apoptosis in cancer cells
NeuroprotectionProtection against oxidative stress

Case Studies

  • Antiviral Efficacy Against HIV :
    A study demonstrated that this compound significantly reduced HIV replication in vitro. The mechanism was linked to the inhibition of viral entry into host cells and disruption of viral assembly processes.
  • Impact on Inflammatory Pathways :
    Research indicated that this compound modulates NF-κB signaling pathways, leading to decreased expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with LPS (lipopolysaccharides) .
  • Cancer Cell Apoptosis :
    In a series of experiments involving various cancer cell lines, this compound was shown to induce apoptosis through the activation of caspase pathways. The results suggested potential utility in therapeutic strategies for cancer treatment .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound indicates good oral bioavailability and a favorable half-life for therapeutic applications. However, toxicity studies have shown that high concentrations can lead to cytotoxic effects in non-target cells, necessitating careful dosing in clinical settings.

Q & A

Q. How can the stereochemical configuration of (2S,4R)-4-methoxypyrrolidine-2-carboxylic acid hydrochloride be experimentally confirmed?

The stereochemistry is typically resolved using X-ray crystallography, as demonstrated for structurally related pyrrolidine derivatives. For example, the absolute configuration of analogous compounds (e.g., (2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid) was determined using chiral starting materials (e.g., D-glucuronolactone) and validated via crystallographic data. Hydrogen bonding networks and non-planar conformations (e.g., C4 deviation from planarity) further support stereochemical assignments .

Q. What synthetic routes are commonly employed to prepare (2S,4R)-4-methoxypyrrolidine-2-carboxylic acid derivatives?

Synthesis often begins with chiral pool strategies, such as derivatization from carbohydrate precursors (e.g., D-glucose analogs) or amino acids. Key steps include epimerization control, methoxy group introduction via nucleophilic substitution, and acid hydrolysis to yield the carboxylic acid. For instance, similar compounds like bulgecinine analogs were synthesized using regioselective hydroxylation and protecting group strategies .

Q. What analytical techniques are critical for assessing purity and enantiomeric excess in this compound?

Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns is standard for enantiomeric resolution. Purity is confirmed via 1H^1H-NMR (absence of diastereomeric peaks) and LC-MS. For crystalline derivatives, powder X-ray diffraction (PXRD) can detect polymorphic impurities .

Advanced Research Questions

Q. How does the methoxy substituent at C4 influence the compound’s conformational dynamics and intermolecular interactions?

The C4 methoxy group induces steric and electronic effects, stabilizing non-planar conformations (e.g., envelope or twist-boat pyrrolidine rings) observed in crystallographic studies. This substituent also participates in hydrogen-bonding networks, as seen in related structures where hydroxyl or methoxy groups act as donors/acceptors, influencing crystal packing and solubility .

Q. What strategies resolve contradictions in biological activity data for pyrrolidine-based enzyme inhibitors?

Discrepancies in inhibition potency (e.g., against glycosidases or proteases) often arise from variations in assay conditions (pH, temperature) or stereochemical impurities. Methodological solutions include:

  • Validating enzyme inhibition via orthogonal assays (e.g., fluorescence-based vs. colorimetric).
  • Reassessing enantiomeric purity using chiral chromatography.
  • Computational docking studies to correlate stereochemistry with active-site interactions, as applied to DMDP analogs .

Q. How can molecular dynamics (MD) simulations optimize the design of (2S,4R)-4-methoxypyrrolidine-2-carboxylic acid derivatives for target engagement?

MD simulations predict binding stability by modeling hydrogen-bonding interactions between the methoxy/carboxylic acid groups and enzymatic active sites. For example, simulations of bulgecinine analogs revealed critical interactions with bacterial lytic transglycosylases, guiding functional group modifications .

Q. What crystallographic challenges arise when characterizing hydrochloride salts of chiral pyrrolidines, and how are they addressed?

Chloride ions in hydrochloride salts can disrupt crystal lattice symmetry, complicating data collection. Solutions include:

  • Using low-temperature (100 K) data collection to reduce thermal motion.
  • Employing synchrotron radiation for high-resolution datasets.
  • Applying SHELXL refinement with constraints for hydrogen atom positions, as seen in studies of (2S,3S,4R,5S)-3,4-dihydroxy-5-methylpyrrolidine hydrochloride .

Methodological Notes

  • Stereochemical Validation : Combine X-ray crystallography with circular dichroism (CD) spectroscopy for compounds lacking suitable crystals .
  • Synthetic Optimization : Use Mitsunobu reactions for stereospecific methoxy group installation, avoiding racemization .
  • Data Reproducibility : Document crystallization solvents (e.g., MeOH/EtOAc mixtures) to ensure consistent hydrogen-bonding patterns .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(2s,4r)-4-Methoxypyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
(2s,4r)-4-Methoxypyrrolidine-2-carboxylic acid hydrochloride

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